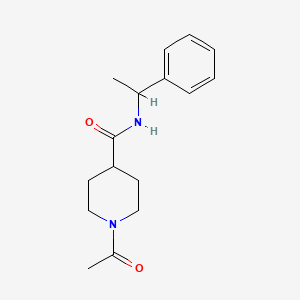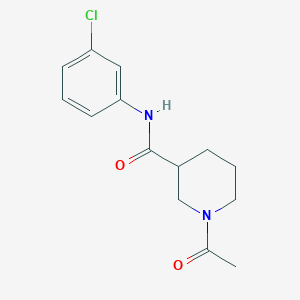
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as Acetildenafil, is a synthetic compound that belongs to the family of PDE5 inhibitors. It is a derivative of sildenafil, which is the active ingredient in the popular erectile dysfunction drug, Viagra. Acetildenafil has been found to have similar effects to sildenafil and is being studied for its potential use in treating various medical conditions.
Mecanismo De Acción
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel works by inhibiting the activity of the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a molecule that helps to relax the smooth muscles in the blood vessels, allowing for increased blood flow. By inhibiting PDE5, 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel increases the levels of cGMP in the body, leading to increased blood flow and improved symptoms of PAH and ED.
Biochemical and Physiological Effects:
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has been found to have similar biochemical and physiological effects to sildenafil. It has been shown to increase the levels of cGMP in the body, leading to increased blood flow and improved symptoms of PAH and ED. However, it is important to note that 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has not been extensively studied and its effects may differ from sildenafil in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. This makes it a useful tool for studying the effects of PDE5 inhibitors on various medical conditions. However, one limitation of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel is that it has not been extensively studied and its effects may differ from sildenafil in some cases.
Direcciones Futuras
There are several future directions for research on 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel. One area of interest is its potential use in treating other medical conditions, such as Raynaud's phenomenon and altitude sickness. Another area of interest is the development of new PDE5 inhibitors that are more effective and have fewer side effects than current treatments. Overall, the study of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel and other PDE5 inhibitors has the potential to lead to new and improved treatments for a range of medical conditions.
Métodos De Síntesis
The synthesis of 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel involves several steps, starting with the reaction of 1-phenylethylamine with acetic anhydride to form N-acetyl-1-phenylethylamine. This is then reacted with 4-piperidone to form 1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-acetyl-N-(1-phenylethyl)-4-piperidinecarboxamidel has been studied for its potential use in treating pulmonary arterial hypertension (PAH) and erectile dysfunction (ED). PAH is a condition that affects the arteries in the lungs, causing high blood pressure and making it difficult for the heart to pump blood through the lungs. ED is a common condition that affects men, causing difficulty in achieving or maintaining an erection.
Propiedades
IUPAC Name |
1-acetyl-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(14-6-4-3-5-7-14)17-16(20)15-8-10-18(11-9-15)13(2)19/h3-7,12,15H,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYIMKJWGPCRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(1-phenylethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305327.png)
![1-[(4-chlorophenyl)sulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide](/img/structure/B5305335.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5305350.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5305352.png)
![1-(2-methyl-3-furoyl)-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5305355.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)


![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5305385.png)
![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)
